
3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the bromophenyl group suggests potential reactivity for further chemical modifications, and the carboxylic acid functionality indicates the possibility of forming esters and amides, which are common in drug design and synthesis.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in various studies. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate has been described, which could be a similar approach for synthesizing the compound . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid has been reported, which may provide insights into the synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various techniques, including crystallographic measurements and theoretical calculations. For example, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a related compound, involved both experimental and theoretical methods to determine the molecular parameters . These methods could be applied to analyze the molecular structure of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions due to their reactive sites. The study of bromination reactions and the subsequent use of the products as substrates for synthesizing fused heterocycles provides an example of the chemical versatility of these compounds . The reactivity of the carboxylic acid group with various reagents, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, to form fluorescent derivatives in high-performance liquid chromatography (HPLC) analysis has also been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from related studies. The basicity and acidity of isoxazole and its derivatives have been recorded, indicating that isoxazol-5-ones have comparable strength to carboxylic acids . This information is relevant to understanding the behavior of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in different environments and could influence its solubility, stability, and reactivity.
科学的研究の応用
-
- Application: These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of various bioactive heterocyclic scaffolds .
- Method of Application: Through synthetic routes and chemical reactions .
- Results or Outcomes: They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
-
4-(3-Bromophenylcarbamoyl)phenylboronic acid
- Application: This compound contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions.
- Method of Application: These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound.
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, or improvements that could be made to its synthesis.
特性
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAASOLBGVLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

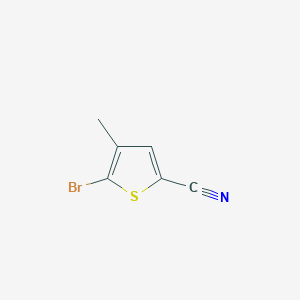
![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
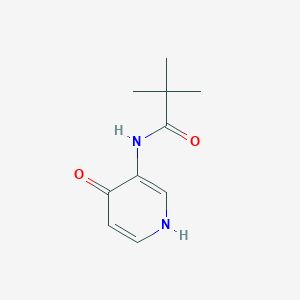
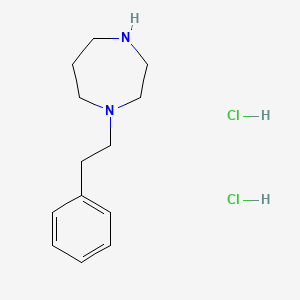
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
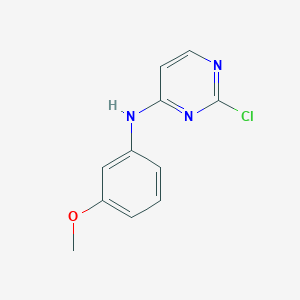
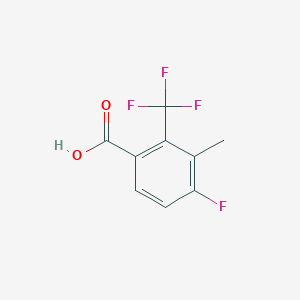
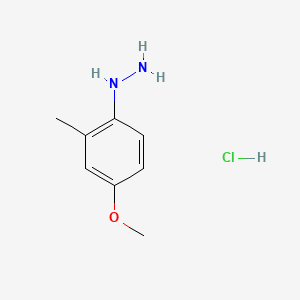
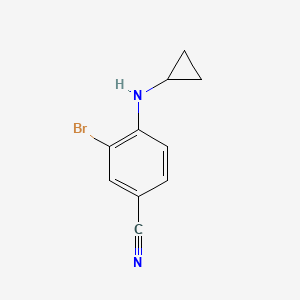
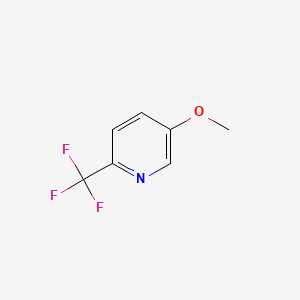
![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)
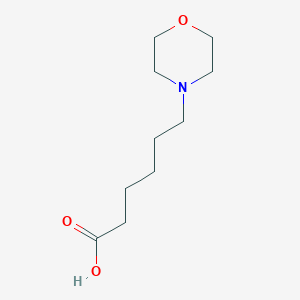
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)